2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile
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Description
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile, also known as DDACN, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile and widely used compound, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been studied in various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions, as demonstrated in the reaction with acrylonitrile to produce methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate (Bourhis & Vercauteren, 1994). Moreover, its structure and infrared spectral properties have been analyzed in detail, shedding light on the polarization of the C=C bond in the molecule and its dual molecular and zwitterionic character (Binev & Binev, 1997).
Pharmacological Research
The compound has shown potential in pharmacological research. For instance, a derivative of this compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Crystallography and Material Science
This chemical has also been explored in material science, particularly in crystallography. The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were investigated using X-ray diffraction and DFT calculations, revealing insights into the stability and molecular interactions of these isomers (Tammisetti et al., 2018).
Chemical Complexes and Interactions
The compound's interactions in forming chemical complexes have been studied. For example, its reaction with hydridobis (dimethyl- or diphenylglyoximato)-pyridinecobalt to form 1-cyanoethyl complexes has been documented, offering insights into the structure and behavior of these complexes (Misono et al., 1967).
Fluorescence and Photochemical Behavior
The effects of dimethylamino substitution on the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives have been examined, highlighting the influence of molecular packing on their photochemical behavior (Percino et al., 2013).
properties
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMTYBKXIUHHH-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353304 |
Source
|
Record name | 7F-017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339009-45-9 |
Source
|
Record name | 7F-017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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